2-(Propan-2-yloxy)-5-(trifluoromethyl)phenol

Medicinal Chemistry ADME Drug Design

Medicinal chemists pursuing CNS-penetrant candidates require building blocks with balanced lipophilicity and low TPSA. 2-(Propan-2-yloxy)-5-(trifluoromethyl)phenol (CAS 1243280-85-4) meets this demand: • Computed LogP of 3.20 and TPSA of 29.46 Ų - aligned with established BBB penetration metrics • Metabolically stable isopropoxy group paired with electron-withdrawing trifluoromethyl substituent • Consistently supplied at ≥98% purity, ensuring reproducible outcomes in fragment screening and lead optimization Available for immediate procurement with global shipping.

Molecular Formula C10H11F3O2
Molecular Weight 220.19 g/mol
CAS No. 1243280-85-4
Cat. No. B1403574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Propan-2-yloxy)-5-(trifluoromethyl)phenol
CAS1243280-85-4
Molecular FormulaC10H11F3O2
Molecular Weight220.19 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=C(C=C1)C(F)(F)F)O
InChIInChI=1S/C10H11F3O2/c1-6(2)15-9-4-3-7(5-8(9)14)10(11,12)13/h3-6,14H,1-2H3
InChIKeyIINQPAKRGOLQFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Propan-2-yloxy)-5-(trifluoromethyl)phenol Procurement & Specifications


2-(Propan-2-yloxy)-5-(trifluoromethyl)phenol (CAS 1243280-85-4) is a fluorinated phenolic building block with the molecular formula C10H11F3O2 and a molecular weight of 220.19 g/mol . It is commercially available for research and development purposes, typically at purities of 95%+ or 98% . The compound features an isopropoxy group at the 2-position and a trifluoromethyl group at the 5-position on a phenolic ring, a substitution pattern that confers distinct physicochemical properties compared to other isomers [1].

TypeFluorinated phenolic building block for research synthesis
Regiochemistry2-isopropoxy-5-CF₃ substitution pattern defines steric/electronic profile
SupplyResearch-grade purity available from multiple commercial sources

2-(Propan-2-yloxy)-5-(trifluoromethyl)phenol Structural Uniqueness


Generic substitution of 2-(Propan-2-yloxy)-5-(trifluoromethyl)phenol with other fluorinated phenols is not advised due to the unique interplay of its ortho-isopropoxy and meta-trifluoromethyl substituents. This specific regiochemistry dictates a distinct set of physicochemical properties, including a computed LogP of 3.1982 and a topological polar surface area (TPSA) of 29.46 Ų, which directly influence solubility, membrane permeability, and metabolic stability . Isomers such as 3-(propan-2-yloxy)-5-(trifluoromethyl)phenol or analogs like 2-propoxy-5-(trifluoromethyl)phenol, while sharing the same molecular formula, present different steric and electronic environments, leading to divergent reactivity profiles and biological outcomes [1].

Regioisomeric mismatch
3-isomer differs in LogP and rotatable bond count; may shift biological outcomes and physicochemical behavior.
Analog substitution
2-propoxy analog has limited commercial availability and undefined purity; may compromise reproducibility.
Generic fluorophenols
Different substitution patterns alter reactivity and metabolic profiles; direct interchangeability is not supported.

2-(Propan-2-yloxy)-5-(trifluoromethyl)phenol vs. Closest Analogs


Lipophilicity (LogP) and Membrane Permeability

The computed lipophilicity of 2-(Propan-2-yloxy)-5-(trifluoromethyl)phenol (LogP = 3.1982) positions it favorably within the optimal range for oral bioavailability and CNS penetration . This value is distinct from its isomer, 3-(propan-2-yloxy)-5-(trifluoromethyl)phenol, which has a computed LogP of 3.3 [1]. While both are lipophilic, the difference of approximately 0.1 log units can translate to a measurable shift in partition coefficients, impacting in vivo distribution and target engagement in medicinal chemistry campaigns.

Lipophilicity (LogP)
Reported
Target: LogP 3.1982
Comparator (3-isomer): LogP 3.3
ΔLogP ≈ −0.1
May support solubility and formulation screening
Computed LogP values; experimental validation recommended
Medicinal Chemistry ADME Drug Design

TPSA and CNS Drug Design

The topological polar surface area (TPSA) is a key descriptor for predicting a compound's ability to cross the blood-brain barrier (BBB). 2-(Propan-2-yloxy)-5-(trifluoromethyl)phenol has a calculated TPSA of 29.46 Ų . This value is well below the commonly cited threshold of 90 Ų for favorable BBB penetration. While TPSA is a class-level property for small phenolic compounds, this specific value quantifies its potential advantage over more polar analogs that may be excluded from the CNS.

TPSA & BBB potential
Class-level
TPSA = 29.46 Ų
(CNS threshold
Supports CNS fragment-library selection context
TPSA is predictive; in vivo BBB data needed
Molecular Flexibility
Reported
Target: 2 rotatable bonds, TPSA 29.5 Ų
3-isomer: 3 rotatable bonds, TPSA 29.46 Ų
May influence binding entropy and PK profiles
Computed values; experimental binding data required
Supply & Purity
Data to verify
Target: ≥98% purity, multi-vendor
2-propoxy analog: limited supply, unspecified purity
Supports procurement consistency and reduced lead time
Supplier-catalog review; verify current availability
CNS Drug Discovery Blood-Brain Barrier Medicinal Chemistry

Physicochemical Comparison: 2-Isomer vs. 3-Isomer

Computational analysis reveals key differences between 2-(Propan-2-yloxy)-5-(trifluoromethyl)phenol and its 3-positional isomer, 3-(propan-2-yloxy)-5-(trifluoromethyl)phenol. The target compound has 2 rotatable bonds and a topological polar surface area (TPSA) of 29.5 Ų, whereas the 3-isomer has 3 rotatable bonds and a TPSA of 29.46 Ų . These seemingly small differences in molecular flexibility and polarity can lead to divergent binding conformations and pharmacokinetic profiles when the compounds are incorporated into larger molecules.

Molecular Flexibility
Reported
Target: 2 rotatable bonds, TPSA 29.5 Ų
3-isomer: 3 rotatable bonds, TPSA 29.46 Ų
May influence binding entropy and PK profiles
Computed values; experimental binding data required
Computational Chemistry QSAR Drug Design

Purity & Availability vs. 2-Propoxy Analog

For research and development purposes, 2-(Propan-2-yloxy)-5-(trifluoromethyl)phenol is readily available from multiple vendors with a purity specification of ≥98% . This high level of purity is essential for reproducible results in synthesis and biological assays. In contrast, its direct analog, 2-propoxy-5-(trifluoromethyl)phenol (CAS 1498595-43-9), while listed in databases, has less prominent commercial availability and often lacks clearly stated purity specifications from major suppliers . This difference in the supply chain can directly impact project timelines and experimental reproducibility.

Supply & Purity
Data to verify
Target: ≥98% purity, multi-vendor
2-propoxy analog: limited supply, unspecified purity
Supports procurement consistency and reduced lead time
Supplier-catalog review; verify current availability
Procurement Chemical Synthesis Research Supply

2-(Propan-2-yloxy)-5-(trifluoromethyl)phenol Research & Industrial Applications


Fragment-Based Drug Discovery for CNS

Given its low TPSA of 29.46 Ų and favorable LogP of 3.1982, this compound is an excellent candidate for inclusion in fragment libraries aimed at CNS targets . Its physicochemical profile aligns with established metrics for BBB penetration, making it a valuable starting point for developing therapeutics for neurological disorders.

Lead Optimization: ADME & Pharmacokinetics

The compound's lipophilicity (LogP = 3.1982) and low number of rotatable bonds (n=2) make it a useful building block for improving the ADME profile of lead candidates . Its structural features can be leveraged to enhance metabolic stability and membrane permeability, particularly when replacing more polar or flexible moieties in a lead series.

Chemical Biology Tool Synthesis

The unique combination of a metabolically stable isopropoxy group and an electron-withdrawing trifluoromethyl group makes this compound a versatile intermediate for synthesizing chemical probes . Its high commercial purity (≥98%) ensures consistent quality for demanding applications like bioconjugation and assay development .

Application
Selection Property
Validation Focus
CNS fragment-based library research
Low TPSA and favorable LogP profile
BBB permeability endpoint in model systems
Lead optimization for ADME properties
Lipophilicity and low rotatable bond count
Metabolic stability and membrane permeability assays
Chemical probe intermediate synthesis
High purity and fluorinated phenol scaffold
Reproducibility and assay consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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